(1,3,4-Oxadiazol-2-yl)methanamine hydrobromide
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Overview
Description
(1,3,4-Oxadiazol-2-yl)methanamine hydrobromide is a chemical compound that belongs to the class of oxadiazoles, which are five-membered aromatic heterocyclic compounds containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4-Oxadiazol-2-yl)methanamine hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1,3,4-Oxadiazol-2-yl)methanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1,3,4-Oxadiazol-2-yl)methanamine hydrobromide varies depending on its application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Anticancer Activity: The compound can induce apoptosis in cancer cells by targeting specific signaling pathways, such as NF-κB, leading to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds also contain the oxadiazole ring but differ in the position of the nitrogen atoms.
1,3,4-Thiadiazole Derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazole ring.
Uniqueness
(1,3,4-Oxadiazol-2-yl)methanamine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Its ability to inhibit specific enzymes and target cancer cell pathways makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C3H6BrN3O |
---|---|
Molecular Weight |
180.00 g/mol |
IUPAC Name |
1,3,4-oxadiazol-2-ylmethanamine;hydrobromide |
InChI |
InChI=1S/C3H5N3O.BrH/c4-1-3-6-5-2-7-3;/h2H,1,4H2;1H |
InChI Key |
MCSLLZNSPOSCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(O1)CN.Br |
Origin of Product |
United States |
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